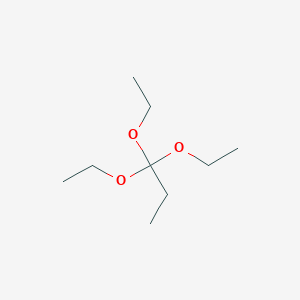

Triethyl orthopropionate

描述

Historical Context of Orthoester Chemistry

The chemistry of orthoesters dates back to the 19th century. One of the earliest methods for their synthesis involved the reaction of 1,1,1-trichloroalkanes with sodium alkoxide. wikipedia.org However, it was the Pinner reaction, first described by Adolf Pinner in 1877, that provided a more general and accessible route to this class of compounds. wikipedia.orgsynarchive.com The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, often referred to as a Pinner salt. wikipedia.org This intermediate can then react with excess alcohol to yield the corresponding orthoester. wikipedia.orgwikipedia.org This method, which requires anhydrous conditions, became a foundational technique for preparing a variety of orthoesters. wikipedia.orgrsc.org

Over the years, the understanding and application of orthoester chemistry expanded significantly. A major milestone was the development of the Johnson-Claisen rearrangement in 1970 by William S. Johnson. bioinfopublication.orgwikipedia.org This reaction utilizes an orthoester, such as triethyl orthoacetate or triethyl orthopropionate, to react with an allylic alcohol, forming a γ,δ-unsaturated ester. bioinfopublication.orgwikipedia.orgmasterorganicchemistry.com This carbon-carbon bond-forming reaction proved to be exceptionally useful in organic synthesis for its high degree of stereoselectivity and its ability to construct complex carbon skeletons, including quaternary carbon centers. bioinfopublication.orgwikipedia.org The discovery and subsequent refinements of reactions like the Johnson-Claisen rearrangement solidified the place of orthoesters as indispensable tools in the synthetic chemist's arsenal. bioinfopublication.orgnumberanalytics.com

Significance of this compound as a Synthetic Intermediate

This compound (TEOP) is a clear, colorless liquid that serves as a key intermediate in a variety of organic syntheses. rsc.orgchemicalbook.com Its utility stems from its specific chemical reactivity, which allows for the introduction of a propionyl group or the formation of new carbon-carbon bonds under controlled conditions. bioinfopublication.orgchemicalbook.com

One of the most prominent applications of this compound is in the Johnson-Claisen rearrangement . bioinfopublication.orgsigmaaldrich.com In this reaction, an allylic alcohol reacts with this compound in the presence of a weak acid catalyst, such as propionic acid, to produce a γ,δ-unsaturated ester. bioinfopublication.orgsemanticscholar.org This transformation is highly valued for its ability to create new stereocenters with a high degree of control. bioinfopublication.org For instance, the reaction has been employed in the total synthesis of complex natural products like merrilactone A and various sesquiterpenes, where the construction of a specific stereochemistry is critical. bioinfopublication.org

Beyond the Claisen rearrangement, this compound is a precursor for the synthesis of other valuable chemical entities. It is used as a starting material for the synthesis of triethyl orthoacrylate. chemicalbook.com Furthermore, it participates in reactions to form heterocyclic compounds. semanticscholar.orgimist.majournalskuwait.org For example, it can react with N-benzoyl-glycine to produce an oxazolone (B7731731) derivative or with aminotriazoles to form triazolopyrimidines. chemicalbook.comjournalskuwait.org Research has shown that in reactions with certain hydrazides, the choice of orthoester (e.g., triethyl orthoformate vs. This compound) can selectively determine the resulting heterocyclic product, affording either thiadiazinones or oxadiazoles. semanticscholar.org

The compound also finds use in the preparation of pharmaceutical intermediates. researchandmarkets.comgoogle.com It is a key reagent in the synthesis of certain corticosteroids, highlighting its importance in medicinal chemistry. researchandmarkets.com The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C9H20O3 |

| Molecular Weight | 176.25 g/mol |

| Appearance | Clear colorless liquid |

| Boiling Point | 155-160 °C |

| Density | 0.876 g/mL at 25 °C |

| Refractive Index | 1.402 (20 °C, D) |

| Solubility | Soluble in alcohol, chloroform, ethyl acetate, and ether. Hydrolyzes slowly in water. |

Table based on data from ChemicalBook. chemicalbook.com

Overview of Research Trajectories in Orthoester Applications

The field of orthoester chemistry continues to evolve, with research extending into new and diverse applications. Initially valued primarily as protecting groups and reagents in specific named reactions, the utility of orthoesters, including this compound, has expanded significantly. rsc.orgwalisongo.ac.id Current research trajectories focus on their application in materials science, medicinal chemistry, and the development of more efficient and sustainable synthetic methodologies. chemimpex.comhebmu.edu.cnmdpi.com

In materials science , orthoesters are integral to the development of bioerodible polymers known as poly(ortho esters). nih.govchimia.ch These polymers are designed for controlled drug delivery systems, as their hydrolysis rates can be finely tuned by incorporating acidic or basic excipients into the polymer matrix. nih.gov This allows for the gradual release of therapeutic agents over periods ranging from hours to months. nih.govchimia.ch The semisolid nature of some poly(ortho esters) allows for the simple incorporation of drugs without the need for solvents or high temperatures, making them suitable for delivering sensitive biological agents. chimia.ch

In medicinal and organic chemistry , research continues to uncover new synthetic transformations involving orthoesters. They are used in the synthesis of a wide range of heterocyclic compounds, which form the core of many pharmaceuticals. semanticscholar.orgimist.ma The development of one-pot, multi-component reactions involving orthoesters is a significant area of focus, aiming to improve synthetic efficiency and reduce waste. Furthermore, the unique reactivity of orthoesters is being harnessed in supramolecular chemistry to create dynamic and adaptive host-guest systems. acs.orguni-ulm.de For instance, the reversible nature of orthoester formation under acidic conditions allows for the creation of "smart" materials and degradable molecular cages. acs.orguni-ulm.de

The ongoing exploration of sustainable chemistry has also influenced orthoester research. Efforts are being made to develop greener synthesis methods for orthoesters themselves, for example, by modifying the Pinner reaction to avoid the use of hazardous solvents and reagents. rsc.orgresearchgate.net The use of orthoesters as solvents or dehydrating agents in other reactions is also being investigated as a way to improve the environmental profile of chemical processes. rsc.org The versatility of orthoesters ensures that they will remain a subject of active research, with new applications continually being discovered in diverse scientific fields. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1-triethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-5-9(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWYWKIOMUZSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059431 | |

| Record name | Propane, 1,1,1-triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Triethyl orthopropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

115-80-0 | |

| Record name | Triethyl orthopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl orthopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl orthopropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1,1-triethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1,1-triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl orthopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ORTHOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UVM48BAS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies Involving Triethyl Orthopropionate

Role as a Starting Material in Organic Synthesis

Triethyl orthopropionate's reactivity makes it a suitable precursor for other synthetically useful compounds. It can introduce an ethoxy-propylidene group or serve as a protected form of a propionate (B1217596) moiety, which can be revealed under specific conditions.

This compound is employed as a key starting material in the synthesis of triethyl orthoacrylate. chemicalbook.comchemdad.comfishersci.iecymitquimica.comthermofisher.krusbio.net This transformation leverages the core structure of TEOP to build a more complex orthoester.

This compound in the Preparation of Complex Molecular Architectures

The application of this compound extends to the construction of elaborate molecular structures, where it acts as a crucial building block or a key reagent in strategic bond-forming reactions. chemimpex.comcymitquimica.com Its role is evident in the synthesis of heterocyclic systems and in strategic rearrangements used in total synthesis.

This compound is a valuable precursor for creating substituted heterocyclic compounds and other complex structures. For instance, it is used to synthesize 2-carbo substituted quinazoline (B50416) 3-oxides. mdpi.com In this process, 2-aminoacetophenone (B1585202) oxime derivatives are treated with this compound under reflux conditions for 1 to 3 hours. mdpi.com The reaction proceeds through the formation of an ethoxymethyleneamino intermediate (a Schiff base), which then undergoes cyclocondensation to yield the final quinazoline 3-oxide product. mdpi.com

In another application, this compound reacts with pyrrole (B145914) and chloroacetic acid to form tri-(pyrrol-2-yl)alkanes. researchgate.net These products are notable as precursors for creating complex, redox-active molecular architectures, such as porphyrinic molecules, which are investigated for information-storage applications. researchgate.net

In the realm of total synthesis, this compound is utilized in key strategic steps to build complex molecular backbones. A significant example is its application in a Johnson-Claisen rearrangement during the synthesis of a side-chain alkyne analogue of sitosterol, a chemical probe designed for imaging in plant cells. mdpi.com

In this synthetic route, an allylic alcohol was reacted with this compound and a catalytic amount of propionic acid in refluxing xylene. mdpi.com This rearrangement successfully created a new carbon-carbon bond and set a key stereocenter, leading to the formation of a γ,δ-unsaturated ester. chemicalbook.comchemdad.com The reaction proved highly effective for the E-configured allylic alcohol, proceeding readily to give the desired ester product. mdpi.com

Table 1: Johnson-Claisen Rearrangement in Sitosterol Analogue Synthesis

| Reactant | Reagents | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| (22R,23E)-6β-ethoxy-3α,5-cyclo-27-nor-5α-cholest-23-en-22-ol | This compound, Propionic acid | Xylene | Reflux, 1.25 h | γ,δ-unsaturated ester | mdpi.com |

This strategic use of this compound highlights its importance as a precursor in multistep syntheses of complex and biologically relevant molecules. google.comnumberanalytics.com

Reaction Mechanisms and Kinetics of Triethyl Orthopropionate Transformations

Homogeneous, Unimolecular Gas-Phase Elimination Kinetics

The thermal decomposition of triethyl orthopropionate in the gas phase is a homogeneous, unimolecular reaction that adheres to a first-order rate law. researchgate.net These studies are typically conducted in a static system using seasoned vessels to ensure the reaction proceeds without interference from the container walls. researchgate.net

The mechanism for the gas-phase elimination of this compound is proposed to proceed through a key rate-determining step. researchgate.net This initial step involves the polarization and eventual cleavage of the C–OCH₂CH₃ bond. researchgate.netnih.gov Theoretical calculations using Density Functional Theory (DFT) support this, indicating that the polarization of the C3-O4 bond in the direction C3(δ+)...O4(δ-) is the slow step. nih.govresearchgate.net

This is followed by the nucleophilic oxygen atom of an ethoxy group abstracting a hydrogen atom from an adjacent carbon of another ethoxy group, proceeding through a four-membered cyclic transition state. researchgate.net This leads to the formation of an unstable unsaturated ketal intermediate (1,1-diethoxy-1-propene) and ethanol (B145695). researchgate.netresearchgate.net The unstable ketal then rapidly decomposes via a six-membered cyclic transition state to yield the final products: ethylene (B1197577) and ethyl propionate (B1217596). researchgate.net

The transition state for the initial elimination to form the ketal is described as a "four-membered ring arrangement." nih.govresearchgate.net The subsequent decomposition of the ketal intermediate proceeds through a six-membered cyclic transition state. researchgate.netresearchgate.net

Comparative studies of the pyrolysis of this compound and triethyl orthoacetate reveal similar reaction mechanisms, as both produce ethanol, ethylene, and the corresponding ethyl ester. researchgate.net Both reactions are homogeneous, unimolecular, and follow a first-order rate law. researchgate.net However, kinetic data shows a difference in their reaction rates. Triethyl orthoacetate pyrolyzes at a slightly faster rate than this compound. researchgate.net This difference is attributed to the electronic effects of the alkyl group attached to the central carbon; the hydrogen in the propionate is considered less acidic for abstraction by the nucleophilic oxygen. researchgate.net

| Compound | log A (s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Temperature Range (°C) |

|---|---|---|---|

| This compound | 13.63 ± 0.07 | 193.3 ± 1.8 | 291–351 |

| Triethyl orthoacetate | 13.76 ± 0.09 | 187.6 ± 1.1 | 291–351 |

Theoretical calculations have been employed to corroborate experimental findings for the gas-phase elimination of this compound. researchgate.net Computational studies, using methods like B3LYP/6-31G(d,p), have examined the reaction paths and transition state configurations. nih.govresearchgate.net The calculated thermodynamic and kinetic parameters show good agreement with the experimental values obtained from pyrolysis studies. nih.govresearchgate.net These theoretical models confirm that the decomposition involves a four-membered ring transition state leading to an unsaturated ketal and ethanol. nih.govresearchgate.net Furthermore, Natural Bond Orbital (NBO) analysis suggests that the elimination reactions of ethyl orthoesters like this compound proceed through a more polar and asynchronous mechanism compared to their methyl counterparts. nih.govresearchgate.net

Mechanistic Aspects in Heterocyclic Cyclization Reactions

This compound serves as a valuable reagent in the synthesis of various heterocyclic compounds. Its role often involves acting as a building block that reacts with nucleophiles to form key intermediates which then undergo cyclization.

In reactions with primary amines, such as those in the synthesis of benzimidazoles or triazoles, this compound is known to form crucial intermediates. semanticscholar.orgimist.ma The reaction typically begins with the condensation of the amine with the orthoester. This process can lead to the formation of an imino ether (also known as an imidate). semanticscholar.orgimist.ma Depending on the reaction conditions and the stoichiometry, this imino ether can react with another molecule of the amine to form an amidine. semanticscholar.org These intermediates, particularly the amidine, are often central to the subsequent ring-closing step that yields the final heterocyclic product. semanticscholar.orgresearchgate.net For example, in some tetrazole syntheses, the proposed mechanism involves the generation of an imino ether or an amidine from the reaction of a primary amine and triethyl orthoformate, which then reacts with an azide (B81097) to form the heterocyclic ring. semanticscholar.org

Regioselectivity in Ring-Closing Reactions

This compound plays a role in cyclization reactions, where the regioselectivity is a critical factor. For instance, in the reaction with 2-aminoacetophenone (B1585202) oxime derivatives, this compound is used to form 2-carbo substituted quinazoline (B50416) 3-oxides. mdpi.com The reaction proceeds through the formation of an ethoxymethyleneamino derivative, or Schiff base, which then undergoes cyclocondensation to yield the final product. mdpi.com

Similarly, this compound has been employed in the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides. The proposed mechanism involves the initial protonation of the orthoester and subsequent loss of an ethanol molecule to form a stabilized carbocation. The aniline (B41778) amino group then attacks this carbocation, leading to the formation of an iminium ion after the elimination of a second ethanol molecule. Finally, the amide nitrogen attacks the iminium ion, resulting in ring closure and the formation of the quinazolinone ring system. nih.gov

Another example involves the reaction of 9-aryl-6-cyanopurines with primary amines in the presence of this compound, which can lead to the formation of imidazole-4,5-dicarbonitrile derivatives. clockss.org The regioselectivity of this reaction is influenced by the rate of formation of the reactive oxocarbenium ion intermediate from the orthoester. The steric hindrance of the orthoester appears to facilitate the elimination of an ethoxy group, leading to a highly reactive species that preferentially undergoes imidation, ultimately yielding the imidazole (B134444) derivative. clockss.org

Nucleophilic Attack and Ethanol Elimination Pathways

The reactivity of this compound is largely governed by the electrophilic nature of its central carbon atom, which is susceptible to nucleophilic attack. This is a key step in many of its transformations, including those mentioned in the previous section.

In the presence of an acid catalyst, this compound is protonated, which facilitates the elimination of a molecule of ethanol to generate a highly reactive oxocarbenium ion. This ion is a potent electrophile that can be attacked by a variety of nucleophiles. nih.gov For example, in the reaction with 2-aminobenzamides, the aniline nitrogen acts as the nucleophile. nih.gov

The elimination of ethanol is a recurring theme in reactions involving this compound. In the Johnson-Claisen rearrangement, for instance, the reaction of an allylic alcohol with this compound is initiated by an acid-catalyzed exchange of one of the ethoxy groups with the alcohol. Subsequent elimination of an ethanol molecule from the mixed orthoester intermediate generates a ketene (B1206846) acetal (B89532), which then undergoes the sigmatropic rearrangement. bioinfopublication.org The removal of ethanol by distillation is often employed to drive the equilibrium of these reactions forward. csic.es

Computational studies on the gas-phase thermal decomposition of this compound have provided further insight into the ethanol elimination pathway. researchgate.net These studies suggest that the elimination occurs via a four-membered ring transition state, leading to the formation of ethanol and 1,1-diethoxyethene. The reaction is believed to proceed through a polar, asynchronous mechanism. researchgate.net

Claisen Rearrangement Mechanisms Initiated by this compound

The Johnson-Claisen rearrangement, a versatile carbon-carbon bond-forming reaction, frequently employs this compound to convert allylic and propargylic alcohols into γ,δ-unsaturated esters and allenic esters, respectively. bioinfopublication.orgchemicalbook.comchemdad.comcymitquimica.comsigmaaldrich.com

Johnson-Claisen Rearrangement and Related Sigmatropic Transformations

The Johnson-Claisen rearrangement is a chemdad.comchemdad.com-sigmatropic rearrangement that proceeds through a chair-like six-membered transition state. bioinfopublication.org The reaction is typically initiated by heating an allylic alcohol with an excess of this compound in the presence of a catalytic amount of a weak acid, such as propanoic acid. bioinfopublication.orgrsc.org

The generally accepted mechanism involves the following key steps:

Formation of a mixed orthoester: The allylic alcohol reacts with this compound in an acid-catalyzed equilibrium to form a mixed orthoester intermediate, with the concomitant release of ethanol. bioinfopublication.org

Formation of a ketene acetal: The mixed orthoester then eliminates a second molecule of ethanol, again under acidic conditions, to generate a reactive ketene acetal intermediate. bioinfopublication.org

chemdad.comchemdad.com-Sigmatropic rearrangement: The ketene acetal undergoes a concerted chemdad.comchemdad.com-sigmatropic rearrangement to form the γ,δ-unsaturated ester product. bioinfopublication.org

This rearrangement has proven to be a powerful tool for the stereoselective synthesis of complex molecules, including natural products. bioinfopublication.orgrsc.orgsemanticscholar.org For example, it has been utilized in the total synthesis of (±)-merrilactone A, where it was used to construct a key quaternary chiral carbon center. bioinfopublication.org Similarly, it has been employed in the synthesis of a side chain analogue of sitosterol, a plant steroid. semanticscholar.org

The stereochemical outcome of the Johnson-Claisen rearrangement is often predictable, with the configuration of the newly formed stereocenter being determined by the geometry of the double bond in the allylic alcohol and the chair-like transition state of the rearrangement. semanticscholar.org However, in some cases, a lack of complete stereocontrol has been observed. semanticscholar.org

Formation of γ,δ-Unsaturated Esters and Allenic Esters

The reaction of allylic alcohols with this compound under Johnson-Claisen conditions is a widely used method for the synthesis of γ,δ-unsaturated esters. bioinfopublication.orgchemicalbook.comcymitquimica.comgoogle.com This transformation is valuable for introducing new carbon-carbon bonds and creating stereocenters with a high degree of control. bioinfopublication.orgsemanticscholar.org

When propargylic alcohols are used as substrates in the Johnson-Claisen rearrangement with this compound, the products are β-allenic esters. bioinfopublication.orgcsic.esrsc.orgresearchgate.net This reaction provides a convenient route to these versatile intermediates, which can be further elaborated into a variety of other functional groups. csic.esresearchgate.net The reaction proceeds through a similar mechanism to that of the allylic alcohol rearrangement, involving the formation of a ketene acetal intermediate followed by a chemdad.comchemdad.com-sigmatropic rearrangement. bioinfopublication.orgcsic.es

The reaction conditions for the formation of allenic esters typically involve heating the propargylic alcohol with an excess of this compound and a catalytic amount of propanoic acid, with the removal of ethanol by distillation to drive the reaction to completion. csic.esrsc.org This method has been shown to be effective for a range of substituted propargylic alcohols. rsc.org

Table of Reaction Parameters for the Formation of Allenic Esters

| Substrate | Reagent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Prop-2-ynyl alcohol | Triethyl orthoacetate | Propionic acid | 140-150 | 1-5 | 50-60 |

| Substituted prop-2-ynyl alcohols | Triethyl orthoacetate | Propionic acid | 140-150 | 1-5 | 50-60 |

| Propargyl alcohol | This compound | - | - | - | Quantitative |

Data compiled from various sources. rsc.orgresearchgate.net

Applications of Triethyl Orthopropionate in Advanced Organic Synthesis

Heterocyclic Compound Synthesis

Triethyl orthopropionate is extensively utilized in the formation of diverse heterocyclic rings, particularly those containing nitrogen atoms. Its reactivity allows for the construction of complex molecular architectures from relatively simple starting materials.

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of this compound is particularly well-suited for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. It acts as a C2 synthon, providing an ethyl group at the 2-position of the resulting heterocycle, and facilitates the crucial cyclization step.

The reaction of hydrazides with triethyl orthoesters, including this compound, is a known method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. While specific data on the use of this compound is not extensively detailed in readily available literature, the general reaction involves the condensation of a hydrazide with the orthoester, followed by cyclodehydration to form the oxadiazole ring. This method provides a direct route to 2-ethyl-5-substituted-1,3,4-oxadiazoles.

| Starting Hydrazide | Product | Reaction Conditions | Yield (%) |

| Aroylhydrazide | 2-Aryl-5-ethyl-1,3,4-oxadiazole | Heat | Data not available |

The application of this compound in the synthesis of 1,2,3-triazoles and 1,2,4-triazoles is not as commonly documented as for other heterocycles. However, orthoesters, in general, can participate in reactions that lead to the formation of these ring systems. For instance, triethyl orthoformate has been used in the synthesis of 1,2,4-triazoles. By analogy, this compound could potentially be used to introduce an ethyl group at the carbon atom of the triazole ring, though specific research findings are limited.

While the synthesis of imidazoles and their derivatives often involves the reaction of dicarbonyl compounds with ammonia and aldehydes, the use of this compound in this context is not extensively reported. General methods for the synthesis of 2-substituted imidazolines often involve the condensation of ethylenediamine with nitriles or aldehydes, and the direct application of this compound for the formation of 2-ethyl-imidazolines is not a commonly cited route.

A significant application of this compound is in the synthesis of purine derivatives. Specifically, 6-cyano-9-substituted-9H-purines can be prepared in a high-yielding, one-step process. This involves refluxing this compound with the corresponding (Z)-N¹-(aryl- or benzyl)-N²-(2-amino-1,2-dicyanovinyl)formamidines rsc.org. This reaction provides a straightforward route to this important class of compounds.

| Starting Formamidine | Reagent | Product | Yield (%) |

| (Z)-N¹-(Aryl)-N²-(2-amino-1,2-dicyanovinyl)formamidine | This compound | 9-Aryl-6-cyano-2-ethyl-9H-purine | High |

This compound is a key reagent in the synthesis of quinazoline (B50416) 3-oxides. The treatment of 2-aminoacetophenone (B1585202) oxime derivatives with this compound under reflux for 1–3 hours leads to the formation of 2-ethyl-substituted quinazoline 3-oxides researchgate.netmdpi.com. The mechanism involves the formation of an ethoxymethyleneamino derivative or a Schiff base, followed by cyclocondensation mdpi.com. This method has been utilized to prepare a series of polysubstituted quinazoline 3-oxides researchgate.net.

| Starting Material | Reagent | Product | Reaction Time |

| 2-Aminoacetophenone oxime derivatives | This compound | 2-Ethyl-quinazoline 3-oxide derivatives | 1–3 hours |

The yields for the synthesis of polysubstituted quinazoline 3-oxides, using a related method with hydroxylamine hydrochloride, range from 12–95% researchgate.netmdpi.com. While specific yield data for the direct use of this compound is not provided in a tabular format in the search results, the method is described as effective for preparing 2-carbo substituted derivatives researchgate.netmdpi.com.

Pyrrolo[3,2-d]pyrimidines and Imidazo[4,5-d]upi.edunih.govijpsm.comtriazines

This compound serves as a valuable reagent in the synthesis of complex heterocyclic structures, including pyrrolo[3,2-d]pyrimidines and imidazo[4,5-d] upi.edunih.govijpsm.comtriazines.

Pyrrolo[3,2-d]pyrimidines:

These compounds, also known as deazapurines, are analogs of purines and have garnered significant attention due to their presence in natural alkaloids with diverse biological activities. nih.gov The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones can be achieved through a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines. nih.gov This methodology allows for the construction of the fused pyrimidine ring system.

Imidazo[4,5-d] upi.edunih.govijpsm.comtriazines:

In the synthesis of these intricate triazine-containing heterocycles, this compound can be utilized in cyclization reactions. For instance, the reaction of certain precursor molecules can lead to the formation of imidazo[4,5-e] journalskuwait.orgeurjchem.comthiazino[2,3-c] upi.edujournalskuwait.orgjournalskuwait.orgtriazines through a cascade sequence involving hydrolysis and skeletal rearrangement. nih.govresearchgate.net

Triazolopyrimidine and Imidazole (B134444) Dicarbonitrile Derivatives

This compound is a key reagent in the efficient synthesis of triazolopyrimidine and imidazole dicarbonitrile derivatives through cyclization reactions.

Triazolopyrimidine Derivatives:

The synthesis of 5-alkyl-3-(4-nitrophenyl)-3H- journalskuwait.orgeurjchem.comjournalskuwait.orgtriazolo[4,5-d]pyrimidine-7-carbonitriles has been achieved by refluxing 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanide with an excess of this compound. journalskuwait.orgjournalskuwait.org This reaction is typically carried out in a solvent mixture of dimethylformamide (DMF) and 1,4-dioxane. The use of a 4-nitrophenyl derivative is strategic as it prevents the formation of unwanted byproducts. journalskuwait.org

Imidazole Dicarbonitrile Derivatives:

Similarly, (Z)-1-(2-cyano-2-phenylvinyl)-2-alkyl-1H-imidazole-4,5-dicarbonitriles can be synthesized by reacting 3-amino-3-((Z)-2-cyano-2-phenylvinylamino)maleonitrile with an excess of this compound under reflux conditions. journalskuwait.orgjournalskuwait.org The cyclization is confirmed by the appearance of characteristic proton signals in the 1H NMR spectrum. journalskuwait.org

| Starting Material | Product | Reaction Conditions | Yield |

|---|---|---|---|

| 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanide | 5-ethyl-3-(4-nitrophenyl)-3H- journalskuwait.orgeurjchem.comjournalskuwait.orgtriazolo[4,5-d]pyrimidine-7-carbonitrile | Excess this compound, DMF:1,4-dioxane (1:1 v/v), reflux, 6 hours | Moderate to good journalskuwait.org |

| 3-amino-3-((Z)-2-cyano-2-phenylvinylamino)maleonitrile | (Z)-1-(2-cyano-2-phenylvinyl)-2-ethyl-1H-imidazole-4,5-dicarbonitrile | Excess this compound, DMF:1,4-dioxane (1:1 v/v), reflux, 6 hours | 65% journalskuwait.org |

Benzimidazoles

This compound plays a role in the synthesis of benzimidazole derivatives, which are a significant class of heterocyclic compounds with a wide array of biological activities. One synthetic approach involves the reaction of ortho-phenylenediamines with aldehydes. While various methods exist, the use of orthoesters like this compound can be employed for the cyclization step.

For instance, a two-step synthesis for sterically hindered benzimidazolium salts has been described. This process starts with suitable aryl diamines and utilizes the combination of trimethylsilyl chloride and an orthoester, such as triethyl orthoformate (a related orthoester), as a C1 component to achieve cyclization into the imidazole ring. nih.gov This highlights the utility of orthoesters in constructing the core benzimidazole structure.

1,2,4-Triazole Derivatives

This compound is a useful reagent in the synthesis of various 1,2,4-triazole derivatives, which are known for their diverse pharmacological properties. The synthesis often involves the cyclization of precursor molecules containing the necessary nitrogen and carbon atoms.

One common strategy is the reaction of hydrazides or related compounds with a source of a single carbon atom to form the triazole ring. While specific examples detailing the use of this compound for the synthesis of a broad range of 1,2,4-triazole derivatives were not extensively available in the provided search results, the general principle of using orthoesters for such cyclizations is well-established in heterocyclic chemistry. For example, the reaction of 4-amino-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazole-3-thiole can lead to fused five and six-membered rings, demonstrating the versatility of the triazole core in further synthetic transformations. eurjchem.com

Synthesis of Oxygen/Sulfur-Containing Heterocycles

Functionalized Thiadiazoles

This compound can be utilized in the synthesis of functionalized thiadiazoles, a class of sulfur-containing heterocycles. While the direct reaction of this compound to form the thiadiazole ring is not explicitly detailed in the provided search results, orthoesters are generally employed in cyclization reactions to introduce a single carbon atom. The synthesis of thiadiazole derivatives often begins with precursors like thiosemicarbazide, which can react with various reagents to form the heterocyclic ring. For example, 1,1-cyclopropane dicarboxylic acid can be reacted with thiosemicarbazide to form a key intermediate, which can then be further modified. nih.gov

γ-Lactones

This compound is a key reagent in the synthesis of γ-lactones, which are important structural motifs in many natural products and biologically active molecules. One notable application is in the Claisen rearrangement.

The condensation reaction of trans-2-alkene-1,4-diols with this compound, in a 1:2 molar ratio, yields γ-lactones containing a vinylic substituent at the β-position. rsc.org This reaction is typically carried out under solvent-free conditions at elevated temperatures (140–150 °C) and is catalyzed by hydroquinone or phenol. rsc.org The yields for this transformation range from 52–91%. rsc.org

A chemoenzymatic approach has also been developed for the synthesis of optically active trans-β-aryl-δ-hydroxy-γ-lactones. mdpi.com In this method, enantiomerically enriched γ,δ-unsaturated esters are subjected to lactonization with m-chloroperbenzoic acid (m-CPBA) and a catalytic amount of trifluoroacetic acid. mdpi.com The synthesis of these precursor esters can involve the use of this compound.

| Reactants | Product | Reaction Conditions | Yield |

|---|---|---|---|

| trans-2-alkene-1,4-diols, this compound | γ-lactones with β-vinylic substituent | Catalytic hydroquinone or phenol, 140–150 °C, solvent-free | 52–91% rsc.org |

| Enantiomerically enriched γ,δ-unsaturated esters | Optically active trans-β-aryl-δ-hydroxy-γ-lactones | m-CPBA, Trifluoroacetic acid, CHCl3 | High enantiomeric excesses mdpi.com |

Role in Esterification Reactions

This compound is utilized as an effective reagent for the esterification of carboxylic acids, providing an alternative to classic Fischer esterification conditions. chemimpex.comchemimpex.com While related orthoesters like triethyl orthoacetate have been shown to be superior for the esterification of both sulfonic and carboxylic acids under mild, catalyst-free conditions, this compound also facilitates these transformations. sci-hub.stnih.gov

The process is particularly useful for substrates that may be sensitive to the strongly acidic conditions of traditional esterification methods. Research has shown that heating a carboxylic acid with an orthoester can produce the corresponding ester. sci-hub.st For instance, in a patented process, this compound, in conjunction with an alcohol and an acid catalyst, was used to effectively esterify aromatic carboxylic acids like terephthalic acid, leading to products with a very low proportion of remaining carboxylic acid groups and minimal colored by-products. google.com This highlights its utility in producing high-purity esters.

A notable application is the concurrent esterification and N-acetylation of amino acids. Although triethyl orthoacetate is more efficient, requiring only one equivalent for α-amino acids, the principle extends to other orthoesters. nih.gov This dual modification in a single step showcases the utility of orthoesters in peptide and amino acid chemistry.

Table 1: Examples of Esterification Reactions

| Substrate | Reagent(s) | Product | Significance |

|---|---|---|---|

| Aromatic Carboxylic Acids (e.g., Terephthalic acid) | This compound, Anhydrous methyl alcohol, Sulfuric acid | Corresponding methyl ester | High-yield esterification with minimal colored by-products. google.com |

| Amino Acids | Orthoesters (e.g., Triethyl orthoacetate) | N-acetyl amino acid ethyl esters | Concurrent esterification and N-acetylation in one pot. nih.gov |

Carbon-Carbon Bond Formation Strategies

A primary application of this compound in carbon-carbon bond formation is its use in the Johnson-Claisen rearrangement. This powerful reaction involves the rsc.orgrsc.org-sigmatropic rearrangement of an allylic alcohol with an orthoester, catalyzed by a weak acid such as propionic acid, to form a γ,δ-unsaturated ester. bioinfopublication.orgwikipedia.orgname-reaction.comlibretexts.org This reaction is highly valued for its stereoselectivity and its ability to create new carbon-carbon bonds with control over the geometry of the resulting double bond. name-reaction.comresearchgate.net

The general mechanism involves the reaction of the allylic alcohol with the orthoester under acidic conditions to form a mixed ketene (B1206846) acetal (B89532) intermediate. This intermediate then undergoes a concerted rsc.orgrsc.org-sigmatropic rearrangement to yield the final ester product. The reaction typically requires elevated temperatures, often between 100-200 °C. wikipedia.orglibretexts.org

The strategic importance of this reaction is demonstrated in the total synthesis of complex natural products. For example, in the synthesis of (±)-merrilactone A, a complex sesquiterpene, the Johnson-Claisen rearrangement of a primary allylic alcohol with this compound was a key step to construct a crucial quaternary chiral carbon center early in the synthetic sequence. bioinfopublication.org Similarly, it was employed in the synthesis of xyloketal G, where an allylic alcohol was heated with this compound and a catalytic amount of propanoic acid at 140°C to generate the desired γ,δ-unsaturated ester intermediate. bioinfopublication.org

Table 2: Johnson-Claisen Rearrangement in Natural Product Synthesis

| Target Molecule/Intermediate | Substrate | Reaction Conditions | Key Outcome |

|---|---|---|---|

| (±)-Merrilactone A intermediate | Primary allylic alcohol | This compound, propanoic acid, 135°C | Formation of a quaternary chiral carbon center. bioinfopublication.org |

| Xyloketal G intermediate | Primary allylic alcohol | This compound, propanoic acid, 140°C | Stereoselective formation of a γ,δ-unsaturated ester. bioinfopublication.org |

Derivatization of Organic Molecules

This compound is a key reagent for the derivatization of various organic molecules, particularly in the synthesis of heterocyclic compounds. Derivatization modifies a specific functional group within a molecule, which can be useful for subsequent reactions, for analytical purposes, or to build complex molecular architectures. google.com

A significant application is in the synthesis of nitrogen-containing heterocycles. For instance, it reacts with aminopyrazoles to form imidates, which can then be cyclized with ammonia to yield pyrazolo[3,4-d]pyrimidines. semanticscholar.org In a related study, refluxing a formamidine with this compound resulted in the formation of both a purine and an imidazole derivative, demonstrating the reagent's utility in constructing different heterocyclic cores from a single precursor. semanticscholar.org

This compound is also used to synthesize oxazolones. It reacts with N-benzoyl-glycine (hippuric acid) to produce 4-(1-ethoxy-propylidene)-2-phenyl-4H-oxazol-5-one. wikipedia.orgglobalconference.infochemicalbook.com This transformation is an example of derivatizing an amino acid derivative to form a reactive intermediate used in peptide synthesis and other transformations. Furthermore, it has been used in the synthesis of functionalized 1,3,4-oxadiazoles from N-protected phenylglycine hydrazides. semanticscholar.org

Table 3: Derivatization Reactions Using this compound

| Substrate Class | Specific Substrate Example | Product Type | Significance |

|---|---|---|---|

| Amino Heterocycles | 5-Aminopyrazole-4-carbonitrile | Pyrazolo[3,4-d]pyrimidine | Formation of fused heterocyclic systems. semanticscholar.org |

| Amino Acid Derivatives | N-benzoyl-glycine | Oxazolone (B7731731) | Creation of reactive intermediates for synthesis. |

| Hydrazides | N-protected phenylglycine hydrazides | 1,3,4-Oxadiazole | Synthesis of five-membered heterocyclic rings. semanticscholar.org |

| Naphthopyrans | 2-Amino-4-aryl-3-cyano-4H-naphtho[2,1-b]pyrans | 2-[(Ethoxypropylidene)amino] derivatives | Intermediate for fused heterocyclic systems. researchgate.net |

Catalytic Aspects in Triethyl Orthopropionate Chemistry

Acid-Catalyzed Reactions

Acid catalysis is a fundamental aspect of orthoester chemistry. Both Brønsted and Lewis acids can activate triethyl orthopropionate by facilitating the formation of a reactive dialkoxycarbenium ion intermediate. This electrophilic species is then susceptible to attack by various nucleophiles, initiating a wide range of chemical transformations.

This compound is a key reagent in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester. bioinfopublication.orglibretexts.org This rsc.orgrsc.org-sigmatropic rearrangement is frequently catalyzed by a catalytic amount of a weak protic acid, with propionic acid being a classic and effective choice. bioinfopublication.orgwikipedia.org

The role of propionic acid is to protonate one of the ethoxy groups of the orthoester, facilitating its departure as ethanol (B145695). The allylic alcohol then adds to the resulting dialkoxycarbenium ion, forming a mixed ketene (B1206846) acetal (B89532) intermediate. This intermediate is the key component that undergoes the thermal rsc.orgrsc.org-sigmatropic rearrangement to yield the stable γ,δ-unsaturated ester product. bioinfopublication.org The reaction often requires elevated temperatures, typically between 135-140 °C, to proceed efficiently. bioinfopublication.org

The Johnson-Claisen rearrangement using this compound is highly valued for its ability to create new stereocenters, including quaternary carbons, with a high degree of stereochemical control. bioinfopublication.orgrsc.org The reaction has been applied in the total synthesis of complex natural products. bioinfopublication.org For instance, it was a crucial step in the synthesis of (±)-merrilactone A, where the rearrangement of a primary allylic alcohol in this compound with propionic acid at 135 °C was used to construct a key quaternary chiral carbon center. bioinfopublication.org

| Allylic Alcohol Substrate | Orthoester | Catalyst | Temperature (°C) | Product Type | Reference |

|---|---|---|---|---|---|

| Primary Allylic Alcohol (for merrilactone A synthesis) | This compound | Propionic Acid | 135 | γ,δ-Unsaturated Ester with Quaternary Carbon | bioinfopublication.org |

| Primary Allylic Alcohol (for xyloketal G synthesis) | This compound | Propionic Acid | 140 | γ,δ-Unsaturated Ester | bioinfopublication.org |

| (E)- and (Z)-1-trifluoromethyl-oct-1-en-3-ols | Triethyl orthoacetate | Propionic Acid | Not Specified | (E)-configured enantiomeric ethyl 3-trifluoromethyl-dec-4-enoates | rsc.org |

| SF5CH2-substituted allylic alcohol | Trimethyl orthoacetate | Propionic Acid | Refluxing Toluene | Rearrangement product with SF5CH2 group in β-position | rsc.org |

Acetic acid serves as an effective catalyst in heterocyclization reactions where this compound acts as a C2 synthon, providing an ethyl group and a carbonyl equivalent. These reactions are pivotal for the synthesis of various heterocyclic compounds. For instance, the conversion of α-mercaptopropionic hydrazide with this compound in the presence of acetic acid leads to a mixture of 1,3,4-oxadiazoles and 4H-1,3,4-thiadiazin-5(6H)-ones. semanticscholar.org

Similarly, acetic acid catalyzes the reaction between 2-amino-4-aryl-3-cyano-4H-naphtho[2,1-b]pyrans and this compound under reflux conditions to yield 2-[(ethoxy alkylidene)amino]-4-aryl-3-cyano-4H-naphtho-[2,1-b]pyrans. researchgate.net The acid facilitates the initial condensation between the amino group and the orthoester, leading to the formation of an imino ether intermediate, which is a key step in the construction of the heterocyclic system. semanticscholar.org In some cases, indium in combination with acetic acid has been used to promote the reaction of orthoesters with 2-nitrophenols to produce benzoxazoles. rsc.org

Metal-Catalyzed Transformations

While classic orthoester chemistry often relies on protic acid catalysis, metal-based catalysts, particularly Lewis acids, have emerged as powerful tools for activating these compounds. Lewis acids can coordinate to one of the oxygen atoms of the orthoester, enhancing the electrophilicity of the central carbon and promoting the formation of the reactive dialkoxycarbenium ion, often under milder conditions than those required for thermal reactions.

A variety of metal salts, including Yb(OTf)₃, AlCl₃, and TiCl₄, have been shown to effectively catalyze Claisen rearrangements involving orthoesters. princeton.edunih.gov This Lewis acid-catalyzed approach can lead to significant rate acceleration and allows the reaction to proceed at lower temperatures compared to traditional thermal methods. princeton.edu For example, a Lewis acid-catalyzed acyl-Claisen rearrangement was developed using catalytic quantities (5-10 mol %) of metal salts, demonstrating high yields and excellent diastereoselectivity. princeton.edu

Although many examples focus on orthoacetates or orthoformates, the principles are directly applicable to this compound. The choice of metal catalyst can influence the stereochemical outcome of the reaction, providing a pathway for developing enantioselective catalytic processes. princeton.edu

Solvent-Free and Green Chemistry Approaches

In line with the principles of green chemistry, significant efforts have been made to develop solvent-free and environmentally friendly reaction protocols involving orthoesters. This compound and its analogues can participate in reactions under solvent-free conditions, often with the aid of microwave irradiation, which can dramatically increase reaction rates and yields. libretexts.orgwikipedia.org

Furthermore, organocatalysis provides a metal-free alternative for orthoester transformations. A notable example is the microwave-assisted, solvent-free synthesis of N-sulfinyl imidates from an orthoester and tert-butanesulfinamide, which proceeds without the need for a metal catalyst. Such methods, which eliminate the need for both solvents and potentially toxic metal catalysts, represent a significant advancement in the sustainable application of orthoesters like this compound in organic synthesis. rsc.org

Spectroscopic and Computational Investigations of Triethyl Orthopropionate and Its Derivatives

Structural Elucidation and Confirmation of Reaction Products

Spectroscopic methods are indispensable tools for the structural analysis of triethyl orthopropionate and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular framework, connectivity, and functional groups. For solid derivatives, X-ray crystallography offers definitive proof of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a primary technique for the structural elucidation of organic compounds. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure. chemicalbook.comguidechem.comnih.gov

The ¹H NMR spectrum shows a triplet corresponding to the methyl protons (CH₃) of the three ethoxy groups and another triplet for the methyl protons of the propionyl group. The spectrum also contains two overlapping quartets: one for the methylene (B1212753) protons (OCH₂) of the ethoxy groups and one for the methylene protons of the propionyl group (CH₂). chemicalbook.com

The ¹³C NMR spectrum provides complementary information, with distinct signals for the methyl and methylene carbons of the ethoxy groups, the methyl and methylene carbons of the propionyl group, and a key signal for the central quaternary carbon C(OCH₂CH₃)₃. guidechem.com

| Nucleus | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| ¹H NMR | ~3.50 (q) | -OCH₂CH₃ |

| ~1.65 (q) | -CH₂CH₃ | |

| ~1.15 (t) | -OCH₂CH₃ | |

| ~0.90 (t) | -CH₂CH₃ | |

| ¹³C NMR | ~113.5 | -C(OEt)₃ |

| ~57.5 | -OCH₂CH₃ | |

| ~28.0 | -CH₂CH₃ | |

| ~15.5 | -OCH₂CH₃ | |

| ~8.0 | -CH₂CH₃ |

Beyond characterizing the parent compound, NMR is crucial for confirming the structures of reaction products. This compound is frequently used in the Johnson-Claisen rearrangement, reacting with allylic alcohols to form γ,δ-unsaturated esters. bioinfopublication.orgfishersci.ieresearchgate.net For instance, the reaction with an allylic alcohol yields an ester product where new stereocenters may be formed. bioinfopublication.org The successful formation of the ester is confirmed by the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the newly formed C-C bond and the ester functional group, and the disappearance of the signals from the orthoester starting material. The stereochemistry of the product can often be determined by analyzing coupling constants and through advanced 2D NMR experiments. rsc.orged.ac.uknih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orgslideshare.net In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) at m/z 176 is often weak or absent due to the instability of the orthoester functionality under ionization conditions. chemicalbook.com

The fragmentation is typically dominated by the loss of alkoxy groups. A common and often abundant fragment ion is observed at m/z 131, corresponding to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). nih.gov This [M-45]⁺ ion can further fragment by losing molecules of ethylene (B1197577) (C₂H₄, 28 Da) to produce ions at m/z 103 and m/z 75. chemicalbook.comlibretexts.org

A significant application of this compound is in the derivatization of vicinal diols for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.govnih.govresearchgate.net Diols are often not volatile enough for GC analysis, but reaction with this compound in the presence of an acid catalyst forms a cyclic orthoester derivative. This derivatization increases the volatility and thermal stability of the analyte. The mass spectrum of the resulting derivative provides a clear molecular ion and a characteristic fragmentation pattern, often involving a diagnostic ion that confirms the original diol structure. researchgate.net For example, the derivatization of a diol can produce a detectable dioxocarbenium ion that is characteristic of the starting material. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. nih.govchemicalbook.com The IR spectrum of this compound is characterized by several key absorption bands. The most prominent are the strong C-O stretching vibrations in the region of 1000-1200 cm⁻¹. The spectrum also displays C-H stretching vibrations for the methyl and methylene groups of the ethyl and propionyl fragments just below 3000 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-2990 | C-H Stretch | Alkyl (CH₂, CH₃) |

| 1350-1480 | C-H Bend | Alkyl (CH₂, CH₃) |

| 1000-1200 | C-O Stretch | Orthoester |

IR spectroscopy is particularly useful for monitoring the progress of chemical reactions in real-time. clairet.co.ukyoutube.comjascoinc.comfrontiersin.org For instance, in the hydrolysis of this compound to form ethyl propionate (B1217596) and ethanol (B145695), the reaction can be followed by observing the decrease in the intensity of the characteristic C-O stretching bands of the orthoester and the simultaneous appearance of a strong carbonyl (C=O) stretching band around 1740 cm⁻¹ for the ester product, along with a broad O-H stretching band for the alcohol product. clairet.co.uk

X-ray Crystallography for Structural Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov As this compound is a liquid at room temperature, its structure has not been determined by this method. sigmaaldrich.com However, X-ray crystallography is an invaluable tool for confirming the absolute structure and stereochemistry of solid derivatives or products resulting from reactions involving this compound. researchgate.netdntb.gov.ua

For example, in multi-component reactions where this compound is used to construct complex heterocyclic molecules, if the final product is a crystalline solid, its structure can be unambiguously determined. researchgate.netsemanticscholar.org This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and the spatial orientation of all atoms, which is often impossible to determine with certainty by spectroscopic methods alone.

Computational Chemistry Studies

Computational chemistry provides deep insights into the energetics and mechanisms of chemical reactions. For this compound, these studies can model reaction pathways, predict the stability of intermediates and transition states, and explain observed reactivity and selectivity.

Kinetic and Thermodynamic Parameter Calculations

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the kinetic and thermodynamic parameters of reactions involving this compound. The gas-phase molecular elimination of triethyl orthoesters has been examined at various levels of theory, including B3LYP/6-31G(d,p) and B3LYP/6-31G++(d,p). researchgate.net These calculations provide valuable insights into the reaction mechanisms and energetics.

For the thermal decomposition of this compound at 330 °C, key thermodynamic and kinetic parameters have been calculated. researchgate.netresearchgate.net These parameters, including the enthalpy of activation (ΔH#), entropy of activation (ΔS#), Gibbs free energy of activation (ΔG#), and the rate constant (k), are crucial for understanding the reaction's feasibility and speed. The calculated parameters from B3LYP calculations have shown good agreement with experimental values. researchgate.net

Below is a table summarizing the calculated parameters for the gas-phase elimination of this compound.

Calculated Kinetic and Thermodynamic Parameters for the Gas Phase Elimination of this compound at 330 °C. researchgate.netresearchgate.net

The small positive entropy of activation (approximately 2-4 J/(K·mol)) is consistent with a mechanism involving a cyclic transition state. researchgate.net

Analysis of Transition State Configurations

Theoretical calculations have revealed the specific configurations of transition states (TS) in reactions of this compound. In the gas-phase thermal decomposition, the process involves a transition state with a four-membered ring arrangement. researchgate.net This initial step leads to the formation of ethanol and the corresponding unsaturated ketal, 1,1-diethoxyprop-1-ene. researchgate.net

The reaction can proceed further, as the unsaturated ketal can undergo a subsequent, rapid elimination step to yield ethylene and the corresponding carboxylic acid ester. researchgate.net The transition state for this faster step involves a six-membered ring structure. researchgate.net The transition vector associated with the imaginary frequency in this configuration corresponds to the transfer of a hydrogen atom. researchgate.net Optimized structures for the reactant, transition state, and products for the decomposition of ethyl orthopropionate have been computationally modeled. researchgate.net

Investigation of Charge Distribution and Bond Polarization

Analysis of the electronic structure during the reaction provides deeper mechanistic insights. Natural Bond Orbital (NBO) calculations have been used to investigate charge distribution and bond order throughout the reaction pathway. researchgate.net For the elimination reaction of this compound, the calculated data indicate that the polarization of the C3-O4 bond, in the direction C3(δ+)...O4(δ-), is the rate-determining factor. researchgate.net

The NBO charges, along with bond indexes, suggest that the elimination reactions of ethyl orthoesters like this compound proceed through a more polar and asynchronous mechanism compared to their methyl orthoester counterparts. researchgate.net This implies an uneven charge distribution and non-simultaneous bond-breaking and bond-forming processes in the transition state.

Studies on Regioselectivity (e.g., via Potential Energy Diagrams)

This compound is frequently used in the Johnson-Claisen rearrangement, a reaction where regioselectivity is a critical aspect. bioinfopublication.org The rearrangement of allylic alcohols with this compound allows for the formation of specific γ,δ-unsaturated esters. bioinfopublication.org The high regioselectivity observed in these reactions is attributed to the involvement of a highly ordered, chair-like six-membered cyclic transition state. bioinfopublication.org

A potential energy diagram is a conceptual tool used to visualize the energy changes during a reaction, plotting potential energy against the reaction coordinate. libretexts.orglibretexts.org The diagram shows the energy of reactants, products, transition states, and any intermediates. youtube.comnfschools.netyoutube.com The difference in energy between the reactants and the highest energy transition state is the activation energy, which determines the reaction rate. libretexts.org

In the context of the Johnson-Claisen rearrangement, different potential reaction pathways would proceed through different transition states, each with a specific activation energy. The regioselectivity arises because the transition state leading to the observed product is significantly lower in energy (i.e., has a lower activation energy barrier) than any alternative transition states that would lead to other regioisomers. bioinfopublication.org Steric hindrance in more crowded alternative transition states can raise their energy, making the pathway that forms the observed product the kinetically favored one. bioinfopublication.org

Table of Compounds Mentioned

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Pathways Utilizing Triethyl Orthopropionate

This compound serves as a key reactant in a variety of synthetic transformations, extending beyond its traditional role as a protecting group. Researchers are actively exploring its utility in constructing complex molecular frameworks and valuable chemical intermediates.

One significant application is in the Johnson-Claisen rearrangement , a powerful carbon-carbon bond-forming reaction. When this compound reacts with allylic alcohols, it generates γ,δ-unsaturated esters, which are important precursors for natural product synthesis. chemdad.com Studies have demonstrated the stereoselective nature of this rearrangement with chiral allylic alcohols, indicating its potential for asymmetric synthesis. sigmaaldrich.com

Furthermore, this compound is a precursor for the synthesis of other reactive intermediates, such as triethyl orthoacrylate . chemdad.com It is also employed in the synthesis of various heterocyclic compounds. For instance, it reacts with N-benzoyl-glycine to produce 4-(1-ethoxy-propylidene)-2-phenyl-4H-oxazol-5-one. chemdad.com Its role in forming diverse heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and 1,3,4-oxadiazoles, highlights its importance as a versatile reagent in medicinal and materials chemistry. semanticscholar.org

A notable advancement is the development of a stereoselective rearrangement of aryl ketones using orthoesters like this compound in the presence of hypervalent iodine reagents. This methodology provides access to valuable 2-aryl alkanoates with good enantioselectivity, showcasing a novel pathway for creating chiral carboxylic acid derivatives. rsc.org

| Application | Reactant(s) | Product Type | Significance |

| Johnson-Claisen Rearrangement | Allylic Alcohols | γ,δ-Unsaturated Esters | C-C bond formation, Natural product synthesis chemdad.comsigmaaldrich.com |

| Heterocycle Synthesis | N-benzoyl-glycine | Oxazolone (B7731731) derivatives | Access to medicinally relevant scaffolds chemdad.com |

| Heterocycle Synthesis | 5-aminopyrazole-4-carbonitrile | Pyrazolo[3,4-d]pyrimidines | Synthesis of bioactive heterocycles semanticscholar.org |

| Stereoselective Rearrangement | Aryl ketones, Iodine(III) reagent | Chiral 2-Aryl Alkanoates | Novel pathway to enantiomerically enriched esters rsc.org |

| Intermediate Synthesis | - | Triethyl orthoacrylate | Precursor for further chemical transformations chemdad.com |

Exploration of New Catalytic Systems for Orthoester Transformations

The efficiency and selectivity of reactions involving this compound are often dictated by the catalytic system employed. While traditional acid catalysis is common, research is shifting towards milder, more efficient, and reusable catalysts to drive these transformations.

Simple catalysts like acetic acid have been shown to be effective in promoting reactions between orthoesters and active methylene (B1212753) compounds. googleapis.com For the synthesis of heterocyclic systems, a range of catalysts have been explored. Protic acids such as sulfuric acid, nitric acid, and acetic acid have been used, as well as Lewis acids. mdpi.com More advanced systems include silica-supported boron trifluoride (BF3-SiO2), which acts as an efficient, environmentally friendly, and recyclable catalyst for one-pot syntheses. mdpi.com

In recent years, iodine (I2) has emerged as a mild and effective catalyst, particularly when used in ionic liquids for the synthesis of quinazoline (B50416) derivatives from orthoesters and amino compounds. mdpi.com Transition metal catalysis, particularly with palladium complexes, has opened new avenues for multicomponent reactions involving orthoesters, enabling the construction of complex molecules through cascade reactions. mdpi.com The development of organocatalysts, such as guanidinium (B1211019) chloride, for solvent-free reactions also represents a significant step towards more sustainable chemical processes. mdpi.com

| Catalyst Type | Example(s) | Application | Advantages |

| Simple Acid | Acetic Acid | Condensation Reactions | Cost-effective, Readily available googleapis.com |

| Supported Lewis Acid | Silica-Supported Boron Trifluoride (BF3-SiO2) | One-Pot Heterocycle Synthesis | Reusable, Environmentally benign mdpi.com |

| Halogen | Iodine (I2) in Ionic Liquids | Quinazoline Synthesis | Mild conditions, High yield mdpi.com |

| Transition Metal | Palladium Complexes | Multicomponent Reactions | Cascade reactions, Molecular complexity mdpi.com |

| Organocatalyst | Guanidinium Chloride | Enaminone Synthesis | Solvent-free conditions, High yield mdpi.com |

Integration of this compound Chemistry in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a cornerstone of efficient and sustainable chemistry. Orthoesters, including this compound, are valuable "linchpin" reagents in MCRs, particularly for the synthesis of heterocyclic compounds. mdpi.comwindows.net

The reaction of an amine, triethyl orthoformate (a close analog of this compound), and diethyl phosphite (B83602) is a well-established three-component method for synthesizing N-substituted aminomethylenebisphosphonic acids. mdpi.com This principle can be extended to this compound to generate more substituted analogs.

In heterocyclic synthesis, this compound can react with compounds containing two nucleophilic sites, effectively acting as a one-carbon-plus-ethyl-group building block to form a ring. For example, the reaction of 5-aminopyrazoles with an orthoester and Meldrum's acid under reflux conditions yields pyrazolo[1,5-a]pyrimidines in a one-pot process. mdpi.com The future of this field lies in designing novel MCRs that leverage the specific reactivity of the propionyl group in this compound to introduce greater molecular diversity and complexity in a single synthetic step.

Theoretical Predictions and Experimental Validation in Mechanistic Studies

Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and predicting outcomes. While specific theoretical studies on this compound are not abundant, the principles are well-understood from studies on analogous orthoesters and are increasingly being investigated using computational tools like Density Functional Theory (DFT).

DFT calculations are powerful for elucidating the intricate details of reaction pathways, including the structures of transition states and intermediates. mdpi.comrsc.org Such studies can explain the origins of regioselectivity and stereoselectivity in complex reactions. researchgate.netresearchgate.net For instance, in 1,3-dipolar cycloaddition reactions, DFT has been used to understand the role of catalysts and the factors controlling the stereochemical outcome. mdpi.com

Applying these theoretical methods to reactions like the Johnson-Claisen rearrangement or the catalytic synthesis of heterocycles involving this compound could provide invaluable insights. Predicting the transition state energies for different stereochemical pathways would allow for the rational design of catalysts and reaction conditions to favor the formation of a single desired isomer. Experimental validation through kinetic studies and characterization of intermediates would then serve to confirm and refine these theoretical models, creating a synergistic loop between computational prediction and laboratory practice.

Potential for Chiral Synthesis and Stereoselective Reactions

The quest for enantiomerically pure compounds is a major driver in pharmaceutical and materials science. This compound is a promising reagent for use in asymmetric synthesis, where the goal is to create a single enantiomer of a chiral molecule. masterorganicchemistry.com

A key area of potential is the use of this compound in reactions with chiral substrates or in the presence of chiral catalysts. As mentioned, the Johnson-Claisen rearrangement of chiral allylic and propargylic alcohols with orthoesters can proceed with high diastereoselectivity. sigmaaldrich.com This substrate-controlled approach is a powerful strategy for transferring chirality from a known starting material to a new product.

Another promising strategy involves the use of chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it is removed. ddugu.ac.indu.ac.in this compound could be used as a key reagent in reactions where the substrate is modified with a chiral auxiliary, such as in asymmetric alkylation or aldol (B89426) reactions.

Furthermore, the development of chiral catalysts for orthoester transformations is a significant frontier. The stereoselective rearrangement of aryl ketones to 2-aryl alkanoates using an orthoester with triflic acid demonstrates that chiral environments can induce high enantioselectivity. rsc.org Future research will likely focus on designing new chiral Lewis acids or organocatalysts that can effectively control the stereochemistry of reactions involving this compound, thereby unlocking its full potential in asymmetric synthesis.

常见问题

Q. What are the common synthetic applications of triethyl orthopropionate (TEOP) in organic chemistry, and how can its reactivity be leveraged in experimental design?

TEOP is widely used as a propionylating agent in steroidal chemistry and heterocyclic synthesis. For example, it facilitates selective dipropionylation of hydroxyl groups in steroids via acid-catalyzed reactions (e.g., with p-toluenesulfonic acid in DMSO), followed by 6-exo-tet cyclization to form intermediates like 16α-methyl-11β,17α,21-trihydroxypregna derivatives . Methodologically, ensure precise stoichiometric control (e.g., 1.2–1.5 equiv. TEOP) and monitor reaction progress using TLC or HPLC to avoid over-acylation.

Q. How can researchers purify TEOP-derived products, particularly when dealing with stereoisomeric mixtures?

Crystallization is a standard method for isolating intermediates (e.g., compound 10 in ). For stereoisomers, employ preparative chromatography (e.g., flash column chromatography with hexane/ethyl acetate gradients) or fractional distillation. Advanced NMR analysis (e.g., -NMR) can identify epimeric ratios, as seen in Johnson–Claisen rearrangements where TEOP reacts with E-configured alcohols to yield 1:1 epimeric esters .

Q. What safety protocols are critical when handling TEOP in laboratory settings?

TEOP is flammable (flash point: 60°C) and hydrolyzes slowly in water, releasing ethanol. Use flame-resistant equipment, store below 30°C, and work in a fume hood. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does TEOP’s reactivity compare to other ortho esters (e.g., triethyl orthoacetate) under acidic or catalytic conditions?

TEOP exhibits moderate reactivity in alkoxy-exchange reactions. For instance, in sulfur dioxide (SO)-mediated transformations, TEOP reacts faster than triethyl orthobenzoate (relative reactivity: 1.16 vs. 0.35) but slower than triethyl orthoacetate. Mechanistically, SO promotes cleavage of the orthoester’s C–O bonds, yielding propionate esters and diethyl sulfite. Optimize conditions (e.g., 0°C for 24 hours) to suppress side reactions .

Q. How can researchers resolve contradictions in published data regarding TEOP-mediated stereochemical outcomes?

Contradictions often arise from substrate stereochemistry. For example, Z-configured alcohols yield complex stereoisomeric mixtures with TEOP, whereas E-configured analogs produce isolable products (e.g., ester 11 in 78% yield) . To validate results:

- Compare - and -NMR data with literature.

- Use chiral HPLC or X-ray crystallography to confirm configurations.

- Replicate reactions under strictly anhydrous conditions to exclude hydrolysis interference.

Q. What strategies mitigate byproduct formation during TEOP-mediated acylation of sensitive substrates (e.g., polyols)?

Key strategies include:

- Temporary protection: Use silyl ethers or acetals to block reactive hydroxyl groups before acylation.